5-Fluoro-1-benzothiophene-2-carbonitrile

Description

Chemical Identity and Nomenclature of 5-Fluoro-1-benzothiophene-2-carbonitrile

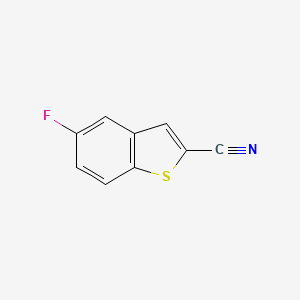

This compound is a fluorinated heterocyclic compound that belongs to the benzothiophene family of organic molecules. The compound is characterized by its molecular formula of C₉H₄FNS and possesses a molecular weight of 177.20 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, which precisely indicates the positions of the fluorine atom and carbonitrile functional group on the benzothiophene core structure. Alternative nomenclature includes 5-fluorobenzo[b]thiophene-2-carbonitrile, reflecting the benzo[b]thiophene naming convention commonly employed in chemical literature.

The compound is registered under Chemical Abstracts Service number 1190198-23-2, providing a unique identifier for database searches and regulatory documentation. Additional chemical identifiers include the Molecular Design Limited number MFCD12922701, which facilitates compound tracking in chemical inventory systems. The International Chemical Identifier key WPAXTSMSKDUDBL-UHFFFAOYSA-N provides a standardized structural representation that enables precise identification across various chemical databases and platforms. Physical characterization reveals that the compound exists as a solid at ambient conditions, with a documented melting point range of 64-66 degrees Celsius, indicating reasonable thermal stability under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄FNS | |

| Molecular Weight | 177.20 g/mol | |

| Chemical Abstracts Service Number | 1190198-23-2 | |

| Melting Point | 64-66°C | |

| Physical State | Solid | |

| Purity (Commercial) | >95% |

Historical Context in Heterocyclic Chemistry

The development of benzothiophene chemistry represents a significant milestone in the evolution of heterocyclic compound research, with benzothiophene serving as a foundational structure for numerous synthetic and medicinal chemistry applications. Benzothiophene is recognized as a heterocyclic aromatic compound containing sulfur as a heteroatom in the five-membered ring, which is fused with a benzene ring, creating a bicyclic system that has attracted considerable attention from medicinal chemists due to its structural versatility and pharmacological potential. The historical significance of benzothiophene derivatives stems from their early recognition as privileged structures in drug discovery, exhibiting diverse biological activities that have made them attractive candidates for pharmaceutical development.

Research into benzothiophene derivatives has evolved significantly over several decades, with early investigations focusing on the fundamental synthesis and characterization of the parent benzothiophene scaffold. The progression of benzothiophene chemistry has been marked by the development of increasingly sophisticated synthetic methodologies, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions that have provided access to complex benzothiophene derivatives. Historical developments in this field have demonstrated the remarkable therapeutic potential of benzothiophene-based compounds, leading to the discovery of several clinically approved medications that incorporate the benzothiophene core structure.

The emergence of fluorinated benzothiophene derivatives represents a relatively recent advancement in heterocyclic chemistry, reflecting the growing recognition of fluorine's unique properties in modifying molecular behavior. The incorporation of fluorine atoms into heterocyclic structures has been shown to produce dramatic changes in physical and chemical properties, including alterations in stability, conformational behavior, hydrogen bonding ability, and basicity. These insights have driven the development of specialized synthetic approaches for accessing fluorinated benzothiophene derivatives, with particular emphasis on maintaining stereoselective control during fluorine incorporation.

Position Within Benzothiophene-based Chemistry

This compound occupies a distinctive position within the broader landscape of benzothiophene-based chemistry, representing an intersection of fluorinated heterocyclic compounds and nitrile-containing molecular scaffolds. The benzothiophene core structure has been extensively studied for its versatility in chemical reactions, with its unique architecture allowing participation in various electrophilic and nucleophilic substitution reactions. Within this context, the specific substitution pattern of this compound, featuring fluorine at the 5-position and a carbonitrile group at the 2-position, creates a compound with distinct reactivity profiles and potential synthetic utility.

The significance of benzothiophene derivatives in medicinal chemistry cannot be overstated, as these compounds have demonstrated remarkable therapeutic potential across multiple pharmacological domains. Benzothiophene-based structures exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant properties. The structural diversity achievable within the benzothiophene framework has enabled the development of numerous clinically relevant compounds, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, which incorporate benzothiophene cores in their molecular architecture.

Recent advances in benzothiophene chemistry have focused on the development of sophisticated synthetic strategies for accessing complex benzothiophene-fused heterocyclic systems. These approaches have included stereotunable three-component domino reactions that enable the construction of diverse benzothiophene-fused polycyclic structures and eight-membered nitrogen-containing heterocycles. The mechanistic understanding of these reactions has been enhanced through density functional theory calculations, which have revealed the geometric requirements and favorable intramolecular interactions that govern chemoselectivity in benzothiophene synthesis.

Significance in Fluorinated Heterocyclic Compound Research

The incorporation of fluorine atoms into heterocyclic structures represents a transformative approach in modern organic chemistry, with fluorinated compounds exhibiting unique properties that distinguish them from their non-fluorinated counterparts. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles and, by extension, sulfur-containing heterocycles like benzothiophenes, can lead to dramatic changes in molecular physical and chemical properties. These modifications have been rationally exploited across diverse fields, including medicinal chemistry and organocatalysis, where the unique characteristics of fluorinated heterocycles provide distinct advantages.

Research into fluorinated heterocycles has revealed that fluorination can significantly influence molecular stability and reactivity patterns. The highly polarized carbon-fluorine bond, when incorporated into heterocyclic frameworks, creates substantial changes in electronic distribution and molecular behavior. Studies of fluorinated heterocycles have demonstrated that the presence of fluorine can enhance resistance to metabolic degradation, improve bioavailability, and modify binding affinity to biological targets. These properties make fluorinated heterocycles particularly valuable in pharmaceutical applications, where enhanced metabolic stability and improved pharmacokinetic profiles are highly desirable characteristics.

The conformational effects of fluorination in heterocyclic systems have been extensively studied, revealing that fluorine substitution can induce significant changes in molecular geometry and preferred conformations. Research has shown that fluorination can influence the conformations of various heterocyclic ring systems, with the magnitude and direction of these effects depending on factors such as ring size, substitution pattern, and the presence of charged or neutral centers within the molecule. These conformational changes can have profound implications for biological activity, as molecular shape and flexibility are critical determinants of protein-ligand interactions and enzymatic recognition.

The synthetic challenges associated with producing stereoselectively fluorinated heterocycles have driven the development of specialized methodologies for fluorine incorporation. These synthetic approaches must address the need for precise control over fluorine placement while maintaining overall molecular integrity and desired stereochemical outcomes. The development of robust synthetic methods for accessing fluorinated heterocycles continues to be an active area of research, with particular emphasis on environmentally sustainable and economically viable synthetic routes that can support both academic research and industrial applications.

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAXTSMSKDUDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670645 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-23-2 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-benzothiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites on enzymes or interacting with protein structures to alter their function. For example, it may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes or interfere with signaling pathways that regulate cell growth and differentiation. These effects can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and the biochemical pathways it influences.

Biological Activity

5-Fluoro-1-benzothiophene-2-carbonitrile is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a fluorine atom and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom can enhance the compound's metabolic stability and bioavailability, making it a candidate for various therapeutic applications.

Enzyme Interactions

The compound interacts with various enzymes, potentially acting as an inhibitor or activator. For instance, it may bind to active sites on enzymes, altering their function and influencing biochemical pathways. This interaction is crucial for understanding its mechanism of action in biological systems.

Cell Signaling and Gene Expression

this compound affects cell signaling pathways and gene expression. It has been shown to influence metabolic processes by altering the expression of genes involved in these pathways, which could lead to changes in cell growth and differentiation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties. In vitro tests on various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer), showed significant inhibition of cell proliferation. For example, one study reported an IC50 value in the nanomolar range against L1210 mouse leukemia cells, indicating potent anticancer activity .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 | 10 | Moderate inhibition |

| Caco-2 | 5 | High inhibition |

| L1210 | <1 | Potent inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacteria and fungi, including drug-resistant strains. Its mechanism may involve disrupting cellular processes essential for microbial survival .

Case Studies

- Anticancer Study : A study involving the treatment of A549 and Caco-2 cells with this compound showed a significant reduction in cell viability after 24 hours of exposure, with the Caco-2 cells being more susceptible than A549 cells. This suggests potential for targeted cancer therapies using this compound .

- Antimicrobial Evaluation : In another investigation, this compound was tested against various strains of Staphylococcus aureus, including MRSA. The results indicated that the compound retained activity against these resistant strains, highlighting its potential as an alternative antimicrobial agent .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the fluorine atom enhances interactions with biological targets, leading to inhibition of critical enzymes or receptors involved in disease processes. Further studies are needed to elucidate the precise pathways affected by this compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

5-Fluoro-1-benzothiophene-2-carbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that enhance biological activity, making it a valuable building block for developing anti-cancer agents and other therapeutic compounds.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. Studies have shown that specific modifications at the 5-position can significantly enhance the compound's efficacy against these cancers.

Material Science

Organic Semiconductors:

This compound is also employed in the development of advanced materials such as organic semiconductors. These materials are crucial for creating efficient electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

Research Findings:

- Efficiency in Electronics: The incorporation of this compound into polymer matrices has been shown to improve charge transport properties, leading to enhanced performance in electronic applications.

Agricultural Chemistry

Development of Agrochemicals:

In agricultural chemistry, this compound is being explored for its potential to develop more effective and environmentally friendly herbicides and fungicides.

Case Studies:

- Herbicidal Efficacy: Preliminary studies have demonstrated that compounds derived from this compound exhibit significant herbicidal activity against various weed species, suggesting its potential for use in sustainable agriculture.

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and receptor binding. Understanding these interactions helps elucidate the mechanisms underlying various biological processes.

Key Findings:

- Binding Affinity: Investigations into the binding affinity of this compound with specific enzymes have revealed promising results, indicating its potential as a lead compound for drug development targeting metabolic pathways.

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents; enhances biological activity through structural modifications. |

| Material Science | Used in organic semiconductors; improves charge transport properties in electronic devices. |

| Agricultural Chemistry | Potential herbicide/fungicide; effective against various weed species. |

| Biochemical Research | Investigated for enzyme inhibition; shows promising binding affinity with target enzymes. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Fluoro-1-benzothiophene-2-carbonitrile with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of Selected Benzothiophene and Pyridine Derivatives

| Compound Name | Core Structure | Substituents | Key Applications | Solubility (LogP) |

|---|---|---|---|---|

| This compound | Benzothiophene | 5-F, 2-CN | Drug intermediates, kinase inhibitors | ~2.8 (predicted) |

| 5-Fluoro-1-benzothiophene-2-carboxylic acid | Benzothiophene | 5-F, 2-COOH | Metal-organic frameworks, catalysis | ~1.5 (measured) |

| 5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | Pyridine | Multi-substituted (F, CN, amino) | Sustained-release drug formulations | ~3.2 (experimental) |

Structural and Functional Differences

- Core Heterocycle: The benzothiophene core in this compound provides greater aromatic stability compared to pyridine derivatives, influencing binding affinity in biological targets .

- Substituent Effects: The nitrile group in this compound offers a reactive site for cross-coupling reactions, whereas carboxylic acid derivatives (e.g., 5-Fluoro-1-benzothiophene-2-carboxylic acid) are more suited for coordination chemistry or salt formation . Multi-substituted pyridine derivatives () combine fluorine, nitrile, and amino groups, enabling pH-dependent solubility and controlled drug release in depot formulations .

Reactivity and Stability

- Nitrile vs. Carboxylic Acid :

- The nitrile group in This compound is resistant to hydrolysis under physiological conditions, unlike carboxylic acid derivatives, which may ionize and affect bioavailability .

- Fluorine substitution in all three compounds enhances metabolic stability, but the pyridine derivative () shows faster enzymatic degradation due to its complex substituent arrangement .

Research Findings and Limitations

- Synthetic Accessibility :

- Biological Activity :

Notes

- The evidence lacks direct comparative studies between This compound and its analogs, necessitating extrapolation from structural and application data.

Preparation Methods

Fluorination of Benzothiophene Derivatives

- Starting Material: Benzothiophene or 1-benzothiophene derivatives.

- Fluorinating Agents: Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly employed to introduce the fluorine atom selectively at the 5-position.

- Reaction Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents like acetonitrile or dichloromethane.

- Outcome: Formation of 5-fluoro-1-benzothiophene as an intermediate.

Introduction of the Nitrile Group at the 2-Position

Approach 1: Direct Cyanation

- The 2-position of the fluorinated benzothiophene can be functionalized by nucleophilic substitution or metal-catalyzed cyanation.

- Catalysts: Palladium-catalyzed cyanation reactions using Pd(PPh3)4 or Pd(dppf)Cl2 with cyanide sources such as KCN or Zn(CN)2.

- Solvents: Polar aprotic solvents like DMF or NMP are preferred.

- Temperature: Elevated temperatures (80–120°C) are often necessary for efficient cyanation.

- This method converts 5-fluoro-1-benzothiophene-2-halide (commonly bromide or iodide) intermediates to the nitrile derivative.

Approach 2: Multi-step Conversion via Aldehyde or Amide Intermediates

- Starting from 5-fluoro-1-benzothiophene-2-carbaldehyde, the aldehyde group can be converted to the nitrile through oxime formation followed by dehydration.

- Alternatively, aldehydes can be oxidized to carboxylic acids and then converted to amides and subsequently dehydrated to nitriles.

- Reagents such as hydroxylamine hydrochloride for oxime formation and phosphorus oxychloride or thionyl chloride for dehydration are used.

- This approach is useful when direct cyanation is challenging due to substrate sensitivity.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Fluorination | Benzothiophene + NFSI, CH3CN, RT | 5-Fluoro-1-benzothiophene |

| 2 | Halogenation at 2-position | 5-Fluoro-1-benzothiophene + NBS or NIS, solvent, RT | 5-Fluoro-1-benzothiophene-2-bromide/iodide |

| 3 | Cyanation | Pd catalyst, KCN or Zn(CN)2, DMF, 100°C | This compound |

Note: Alternative halogenation reagents and conditions may be optimized depending on substrate and scale.

Reaction Optimization and Yield Enhancement

- Catalyst Loading: Optimizing palladium catalyst loading (typically 1–5 mol%) is critical to balance cost and efficiency.

- Temperature Control: Maintaining precise temperature control during cyanation prevents side reactions and decomposition.

- Solvent Choice: Polar aprotic solvents such as DMF or NMP enhance solubility of reagents and facilitate nucleophilic substitution.

- Purification: Column chromatography using silica gel and hexane/ethyl acetate gradients is standard for isolating pure product.

- Anhydrous Conditions: Avoid moisture to prevent hydrolysis of sensitive intermediates.

Analytical Characterization of the Product

| Technique | Key Observations for this compound |

|---|---|

| Nuclear Magnetic Resonance (NMR) | $$ ^1H $$ NMR shows aromatic proton signals with characteristic splitting due to fluorine coupling; $$ ^{19}F $$ NMR confirms fluorine substitution. |

| Infrared Spectroscopy (IR) | Sharp nitrile stretch around 2220–2250 cm$$^{-1}$$ indicative of -CN group. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 177.2 corresponding to molecular weight. |

| Elemental Analysis | Matches theoretical values for C, H, F, N, and S content. |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fluorination + Cyanation | Benzothiophene | NFSI (fluorination), Pd catalyst, KCN (cyanation) | RT for fluorination, 80–120°C for cyanation | Straightforward, scalable | Requires halogenated intermediate |

| Aldehyde Intermediate Route | 5-Fluoro-1-benzothiophene-2-carbaldehyde | Hydroxylamine hydrochloride, POCl3 or SOCl2 | Multi-step, moderate temp | Useful when direct cyanation fails | Longer synthesis time |

Research Findings and Practical Considerations

- Industrial synthesis methods are often proprietary but generally adapt these laboratory procedures with modifications for scale, safety, and cost efficiency.

- The fluorine substituent at the 5-position influences electronic properties, enhancing reactivity and selectivity in subsequent transformations.

- Safety precautions include handling cyanide reagents with care, using appropriate personal protective equipment, and working in well-ventilated fume hoods.

- Purity assessment via chromatographic and spectroscopic methods is essential before application in further chemical or biological studies.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-1-benzothiophene-2-carbonitrile, and what challenges arise during synthesis?

- Methodological Answer : The synthesis typically involves functionalization of the benzothiophene core. Key steps include:

-

Halogenation : Fluorination at the 5-position via electrophilic substitution or metal-mediated coupling (e.g., using Pd catalysts) .

-

Nitrile Introduction : Cyanation at the 2-position using reagents like CuCN or via cross-coupling with cyanide sources .

-

Retrosynthetic AI Tools : Computational models (e.g., Reaxys, Pistachio) predict feasible routes by analyzing analogous compounds like 2-(5-bromo-2-fluorobenzyl)benzothiophene .

Challenges : Competing side reactions (e.g., over-halogenation) and low yields due to steric hindrance near the thiophene ring.Parameter Value Source Molecular Formula C₉H₄FNS Inferred Key Functional Groups Benzothiophene, F, CN

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR identifies fluorine environment (~-110 ppm for aromatic F), while <sup>13</sup>C NMR confirms nitrile (~110-120 ppm) .

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .

- MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 177.03) .

Note : Cross-validate with databases like NIST for reference spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

-

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination .

-

Catalyst Screening : Pd(PPh₃)₄ improves cyanation efficiency compared to Cu-based catalysts .

-

Purification : Use silica gel chromatography with hexane/EtOAc (8:2) to isolate the product from byproducts like dehalogenated intermediates .

Data Contradiction Example :

- Electrochemical synthesis (e.g., for furan carbonitriles ) may offer higher yields but requires specialized equipment, conflicting with traditional methods.

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. wet solvent) and reaction atmosphere (N₂ vs. air) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) that reduce apparent yields .

- Computational Modeling : Compare activation energies of proposed pathways using DFT to identify bottlenecks .

Q. What computational methods predict the reactivity of the nitrile group in further functionalization?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability in drug design .

Q. What strategies mitigate challenges in handling hygroscopicity or stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.